molecular formula C17H11Br3N2O B12790662 Rivularin D1 CAS No. 95739-88-1

Rivularin D1

Cat. No.: B12790662
CAS No.: 95739-88-1
M. Wt: 499.0 g/mol
InChI Key: HEYVTLDTOFVUNA-UHFFFAOYSA-N
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Description

Rivularin D1 is a brominated biindole alkaloid first isolated from the marine cyanobacterium Rivularia firma Womersley. Its structure, (+)-3′,5,5′-tribromo-7′-methoxy-3,4′-bi-1H-indole, features a 3,4′-biindole scaffold with three bromine substituents and a methoxy group . The compound has garnered attention due to its unique atropisomeric properties, arising from restricted rotation around the biindole axis, which influences its biological activity . Synthetic routes to this compound involve hydrolytic detosylation followed by bromination using pyridinium bromide perbromide, yielding the racemic form .

Properties

CAS No.

95739-88-1

Molecular Formula

C17H11Br3N2O

Molecular Weight

499.0 g/mol

IUPAC Name

3,5-dibromo-4-(5-bromo-1H-indol-3-yl)-7-methoxy-1H-indole

InChI

InChI=1S/C17H11Br3N2O/c1-23-14-5-11(19)15(16-12(20)7-22-17(14)16)10-6-21-13-3-2-8(18)4-9(10)13/h2-7,21-22H,1H3

InChI Key

HEYVTLDTOFVUNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1NC=C2Br)C3=CNC4=C3C=C(C=C4)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rivularin D1 typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable aromatic precursor, followed by a series of nucleophilic substitutions and cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the laboratory-scale synthesis for larger batches. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques such as recrystallization or chromatography. The industrial process would also need to address safety and environmental concerns associated with the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Rivularin D1 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce this compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other functional groups in this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

Rivularin D1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rivularin D1 exerts its effects involves interaction with specific molecular targets within cells. It is believed to interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of key proteins and enzymes related to cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Bromination Patterns and Substitution

Rivularin D1 belongs to a family of brominated biindoles, with structural variations primarily in bromine substitution and stereochemistry. Key analogues include:

Table 1: Structural Comparison of this compound with Related Compounds
Compound Structure Bromine Substitution Key Functional Groups Source
This compound (+)-3′,5,5′-tribromo-7′-methoxy-3,4′-bi-1H-indole 3 Br atoms Methoxy Rivularia firma
Rivularin D3 (+)-2,3′,5,5′-tetrabromo-7′-methoxy-3,4′-bi-1H-indole 4 Br atoms Methoxy Synthetic modification
Rivularin A C3–N1' bisindole with six bromine atoms 6 Br atoms None reported Synthetic synthesis
Leptocarpin Heliangolide with an α,β-unsaturated lactone and epoxide group None Epoxide, Lactone Leptocarpha rivularis

Key Observations :

  • Bromine Impact: this compound and D3 differ by one bromine atom at position 2 in D3, which may enhance electrophilic reactivity and target binding compared to D1 .
  • Conformational Preferences : this compound adopts a TC conformation (twisted biindole system), critical for interactions with biological targets. This contrasts with Leptocarpin, where the α,β-unsaturated lactone conformation dictates cytotoxicity .

Key Findings :

  • This compound : Demonstrates anti-colorectal cancer activity in vitro and in vivo, targeting EGFR and STAT3 pathways. However, its efficacy is lower than polybrominated Rivularin A .
  • Role of Bromine : Bromine atoms enhance electrophilicity and binding to hydrophobic pockets in targets like kinases. Rivularin D3’s additional bromine may improve binding affinity compared to D1 .
  • Conformational Sensitivity : Leptocarpin’s activity depends on its epoxide group and lactone conformation. Synthetic derivatives lacking these features show diminished cytotoxicity, underscoring the importance of functional group integrity .

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